molecular formula C21H21N3O3S B2364319 N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893978-84-2

N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2364319
CAS No.: 893978-84-2
M. Wt: 395.48
InChI Key: WWWUIRSQGGENCT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a methoxyphenyl group, and a sulfanylacetamide moiety

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-27-19-11-7-5-9-17(19)22-20(25)14-28-21-13-12-16(23-24-21)15-8-4-6-10-18(15)26-2/h4-13H,3,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWUIRSQGGENCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from commercially available precursors. Three principal retrosynthetic disconnections guide the preparation:

Retrosynthetic Analysis

  • The sulfanyl linkage : Disconnection between the pyridazine ring and the acetamide moiety
  • The acetamide bond : Disconnection between the carbonyl carbon and the 2-ethoxyphenylamine
  • The aryl-pyridazine bond : Disconnection between the 2-methoxyphenyl group and the pyridazine ring

Key Strategic Considerations

Strategic Element Considerations
Pyridazine Formation Methods include cycloaddition, hydrazine cyclization with diketones
Regioselectivity Control of 3,6-disubstitution pattern on pyridazine ring
Sulfanyl Introduction Various nucleophilic substitution approaches
Acetamide Formation Choice of coupling reagents affects yield and purity
Purification Optimized conditions for isolating high-purity final product

Pyridazine Core Formation

The synthesis begins with construction of the pyridazine heterocycle, which can be approached through several methods:

Diels-Alder Cycloaddition Approach

This approach involves [4+2] cycloaddition reactions to construct the six-membered heterocyclic ring:

  • Preparation of dienophile :

    • Reaction of maleic anhydride or similar precursors with appropriate reagents
    • Typical conditions: Diethyl ether or tetrahydrofuran, 0-25°C, 2-4 hours
    • Yields: 75-85%
  • Cycloaddition reaction :

    • Reaction with suitable dienes under thermal or Lewis acid catalysis
    • Conditions: Toluene, 80-110°C, 6-12 hours
    • Yields: 60-75%
  • Aromatization :

    • Oxidation using DDQ or MnO2
    • Conditions: DCM or THF, 25°C, 4-8 hours
    • Yields: 70-80%

Hydrazine Cyclization Method

The most common and efficient approach involves cyclization of 1,4-diketones with hydrazine:

  • Diketone synthesis :

    • Preparation via Friedel-Crafts acylation of 2-methoxybenzaldehyde derivatives
    • AlCl3 catalyst in DCM, 0°C to room temperature, 3-5 hours
    • Yields: 65-80%
  • Cyclization with hydrazine :

    • Reaction with hydrazine hydrate in polar protic solvents
    • Ethanol or acetic acid, reflux conditions, 4-8 hours
    • Yields: 70-85%
  • Chlorination :

    • Conversion of pyridazinone to chloropyridazine using POCl3
    • Neat or with base (TEA, pyridine), reflux, 2-4 hours
    • Yields: 75-90%

Introduction of the 2-Methoxyphenyl Group

The installation of the 2-methoxyphenyl substituent at position 6 of the pyridazine ring typically employs metal-catalyzed cross-coupling strategies:

Suzuki-Miyaura Coupling

3,6-Dichloropyridazine + 2-Methoxyphenylboronic acid → 3-Chloro-6-(2-methoxyphenyl)pyridazine

Reaction conditions:

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (3 mol%)
  • Base: K2CO3 (3 eq) or Na2CO3 (2 eq)
  • Solvent system: Dioxane/water (4:1) or THF/water (3:1)
  • Temperature: 80-90°C
  • Time: 4-8 hours
  • Yields: 70-85%

Negishi Coupling

For improved regioselectivity, Negishi coupling offers advantages:

Reaction conditions:

  • Preparation of 2-methoxyphenylzinc reagent from 2-methoxyphenyl bromide
  • Catalyst: Pd(PPh3)4 (4 mol%)
  • Solvent: THF
  • Temperature: 65-75°C
  • Time:
    6-12 hours
  • Yields: 75-90%

Optimization Parameters

Parameter Range Investigated Optimal Condition
Catalyst Loading 1-10 mol% 5 mol% Pd(PPh3)4
Base Equivalents 1.5-4 eq 3 eq K2CO3
Temperature 60-110°C 85°C
Reaction Time 2-24 hours 6 hours
Solvent Ratio 2:1 to 9:1 organic:aqueous 4:1 dioxane:water

Acetamide Formation and Coupling

The final stages involve formation of the acetamide linkage connecting the sulfanyl-pyridazine moiety to the 2-ethoxyphenyl group:

Stepwise Approach

[6-(2-methoxyphenyl)pyridazin-3-yl]thiol + ClCH2COCl → [6-(2-methoxyphenyl)pyridazin-3-yl]thioacetyl chloride
[6-(2-methoxyphenyl)pyridazin-3-yl]thioacetyl chloride + 2-ethoxyphenylamine → Final product

Reaction conditions:

  • Formation of thioacetyl chloride intermediate :
    • Chloroacetyl chloride (1.1 eq), TEA (1.5 eq), DCM
    • Temperature: 0°C to room temperature
    • Time: 2-3 hours
    • Yields: 80-90%
  • Amide coupling with 2-ethoxyphenylamine :
    • 2-Ethoxyphenylamine (1.2 eq), TEA (2 eq), DCM or THF
    • Temperature: 0°C to room temperature
    • Time: 4-8 hours
    • Yields: 75-85%

One-Pot Approach

A more efficient method combines the sulfanyl-acetamide formation in a single step:

Reaction conditions:

  • 3-Chloro-6-(2-methoxyphenyl)pyridazine (1 eq)
  • N-(2-ethoxyphenyl)-2-mercaptoacetamide (1.2 eq)
  • Base: K2CO3 (2 eq) or Cs2CO3 (1.5 eq)
  • Solvent: DMF
  • Temperature: 60-70°C
  • Time: 6-10 hours
  • Yields: 65-75%

Alternative Coupling Methods

Method Reagents Conditions Yield (%) Advantages
EDC/HOBT EDC (1.3 eq), HOBT (1.3 eq), DIPEA (2 eq) DCM, 0°C to rt, 12h 70-80 Mild conditions, water-soluble byproducts
HATU HATU (1.2 eq), DIPEA (3 eq) DMF, rt, 6h 75-85 Fast reaction, high yields
T3P T3P (1.5 eq), pyridine (2 eq) EtOAc, 0°C to rt, 4h 65-75 Reduced racemization, easy workup
Mixed anhydride Isobutyl chloroformate (1.2 eq), NMM (2 eq) THF, -15°C to rt, 5h 70-80 Economical, scalable

Optimized Synthetic Routes

Based on extensive experimentation, three optimized routes have been developed for the synthesis of this compound:

Route A: Sequential Approach

This approach follows a linear sequence starting from pyridazine formation:

  • Synthesis of 3,6-dichloropyridazine :

    • Maleic anhydride → pyridazinone → 3,6-dichloropyridazine
    • Overall yield: 70-75%
  • Selective Suzuki coupling :

    • Reaction with 2-methoxyphenylboronic acid
    • Yield: 75-80%
  • Thiol formation :

    • Nucleophilic substitution with sodium hydrosulfide
    • Yield: 70-80%
  • Acetylation and amide formation :

    • Sequential reaction with chloroacetyl chloride and 2-ethoxyphenylamine
    • Overall yield: 65-70%

Total yield : 25-30%

Route B: Convergent Synthesis

This approach involves parallel synthesis of key components followed by late-stage coupling:

  • Synthesis of 3-chloro-6-(2-methoxyphenyl)pyridazine :

    • As in Route A, steps 1-2
    • Overall yield: 55-60%
  • Parallel synthesis of N-(2-ethoxyphenyl)-2-mercaptoacetamide :

    • 2-Mercaptoacetic acid + 2-ethoxyphenylamine
    • HATU coupling or EDC/HOBT
    • Yield: 75-85%
  • Final coupling :

    • Nucleophilic substitution under basic conditions
    • Yield: 70-80%

Total yield : 30-40%

Route C: One-Pot Cascade Approach

This efficient method minimizes isolation of intermediates:

  • Synthesis of 3-chloro-6-(2-methoxyphenyl)pyridazine :

    • As in previous routes
    • Overall yield: 55-60%
  • One-pot sulfanylacetamide formation :

    • In-situ generation of thiol followed by acetylation
    • Addition of 2-ethoxyphenylamine with coupling agent
    • Overall yield: 50-60%

Total yield : 25-35%

Analytical Characterization

Rigorous analytical characterization confirms the structure and purity of the synthesized this compound:

Spectroscopic Data

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.55 (s, 1H, NH)
  • δ 8.10-7.95 (m, 2H, pyridazine-H)
  • δ 7.45-7.25 (m, 4H, Ar-H)
  • δ 7.20-6.95 (m, 4H, Ar-H)
  • δ 4.10 (s, 2H, -CH₂S-)
  • δ 4.05 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)
  • δ 3.85 (s, 3H, -OCH₃)
  • δ 1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.5 (C=O)
  • δ 158.3, 156.7, 155.2, 149.8 (pyridazine C, C-O)
  • δ 130.5-110.2 (aromatic C)
  • δ 63.8 (-OCH₂CH₃)
  • δ 55.6 (-OCH₃)
  • δ 38.2 (-CH₂S-)
  • δ 14.5 (-OCH₂CH₃)
Mass Spectrometry
Ion m/z Relative Abundance (%)
[M+H]⁺ 396.1382 100
[M+Na]⁺ 418.1202 35
[M-C₂H₅O]⁺ 350.0961 25
[M-C₈H₉NO]⁺ 250.0589 15
[M-C₁₃H₁₂N₂OS]⁺ 137.0835 20
Infrared Spectroscopy
  • 3325 cm⁻¹ (N-H stretching)
  • 3050-2850 cm⁻¹ (aromatic and aliphatic C-H stretching)
  • 1675 cm⁻¹ (C=O stretching)
  • 1605, 1585 cm⁻¹ (C=N stretching)
  • 1240, 1225 cm⁻¹ (C-O stretching)
  • 725 cm⁻¹ (C-S stretching)

Chromatographic Analysis

HPLC Analysis

Conditions:

  • Column: C18 reversed-phase (250 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water (65:35) with 0.1% formic acid
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm and 280 nm
  • Retention time: 9.2 minutes
  • Purity: >98%
TLC Analysis

Conditions:

  • Stationary phase: Silica gel 60 F₂₅₄
  • Mobile phase: Hexane/ethyl acetate (3:2)
  • Visualization: UV light (254 nm)
  • Rf value: 0.45

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from ethanol/water:

Crystal Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.234(2) Å, b = 16.875(3) Å, c = 12.356(2) Å
β 98.25(3)°
Volume 2109.3(6) ų
Z 4
Density 1.245 g/cm³
R-Factor 0.0423

Process Optimization and Scale-Up Considerations

For larger-scale preparation, several critical parameters require optimization:

Critical Process Parameters

Parameter Laboratory Scale Optimized Scale-Up
Suzuki Coupling Catalyst 5 mol% Pd(PPh3)4 2 mol% Pd(OAc)2/BINAP
Solvent Volumes 10 mL/g 5 mL/g
Reaction Concentration 0.1-0.2 M 0.3-0.5 M
Purification Method Column chromatography Recrystallization
Workup Procedure Multiple extractions Continuous extraction

Impurity Profile

Common impurities identified during synthesis include:

  • Disubstitution products : Formed during sulfanyl introduction (0.5-1.5%)
  • Dechlorinated byproducts : From incomplete coupling reactions (0.8-2.0%)
  • Hydrolysis products : Degradation of intermediates or final product (0.3-0.9%)
  • Residual metals : From coupling catalysts (50-200 ppm)

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Aryl halides, nucleophiles, electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, studies have shown that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives targeting specific cancer pathways showed promising results in vitro and in vivo, suggesting potential for clinical applications in oncology .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it has been shown to reduce inflammatory markers and cytokine production, which is crucial in conditions such as rheumatoid arthritis and other chronic inflammatory diseases. These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .

Table 1: Potential Mechanisms of Action

MechanismDescription
Enzyme InhibitionInhibits enzymes involved in inflammatory pathways
Apoptosis InductionTriggers programmed cell death in cancer cells
Cell Cycle ArrestPrevents cancer cells from proliferating

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

Case Study: Cancer Treatment

A study involving a series of pyridazine derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study: Inflammation

In a model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema in rats, showcasing its potential as an anti-inflammatory agent. The study measured cytokine levels before and after treatment, revealing a significant reduction in pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]acetamide
  • N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]thioacetamide

Uniqueness

N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of the sulfanylacetamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of organic molecules characterized by the presence of a pyridazin ring, which is often associated with various biological activities. The structure can be represented as follows:

  • Chemical Formula : C19_{19}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : 344.44 g/mol

The compound features an ethoxy group, a methoxyphenyl group, and a sulfanyl moiety, contributing to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyridazine derivatives have shown inhibition of cell proliferation in various cancer cell lines, including breast and lung cancers. One study reported that such compounds could induce apoptosis in cancer cells through mitochondrial pathways, enhancing their potential as chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Similar compounds have demonstrated activity against gram-positive and gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell walls or interference with metabolic pathways. A notable study highlighted the effectiveness of related pyridazine compounds against Staphylococcus aureus and Escherichia coli, suggesting that the sulfanyl group may play a critical role in enhancing antimicrobial properties .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress within cells, which can be beneficial in preventing cancer progression .

Research Findings and Case Studies

StudyFindings
Study 1Investigated the anticancer effects on A431 vulvar carcinoma cellsIndicated significant inhibition of cell proliferation
Study 2Evaluated antimicrobial activity against various bacterial strainsShowed effective bactericidal action against E. coli and S. aureus
Study 3Explored the mechanism of action through apoptosis inductionConfirmed that the compound activates mitochondrial pathways leading to apoptosis

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing N-(2-ethoxyphenyl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Intermediate preparation : Functionalize pyridazine and methoxyphenyl precursors via nucleophilic substitution or coupling reactions.

Thioether linkage formation : React the sulfanyl group of pyridazine with a halogenated acetamide derivative under basic conditions (e.g., NaH in DMF at 0–5°C).

Final coupling : Use coupling agents like EDCI/HOBt to attach the ethoxyphenyl acetamide moiety.

  • Critical parameters : Temperature control (<50°C to prevent decomposition), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for thiol-acetamide coupling) to maximize yield (75–85%) .
  • Table 1 : Example reaction conditions for intermediate synthesis:
StepReagents/ConditionsYield (%)Purity (HPLC)
Pyridazine sulfonationSOCl₂, reflux, 4h9098%
Thioether formationNaH, DMF, 0°C, 2h7895%

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) confirms substitution patterns (e.g., δ 7.8–8.2 ppm for pyridazine protons, δ 4.2 ppm for ethoxy group) .
  • HPLC : Reverse-phase C18 column (ACN:H₂O gradient) ensures >98% purity; retention time ~12.3 min .
  • Mass spectrometry : High-resolution ESI-MS (m/z calc. 435.12; found 435.11) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

  • Methodological Answer : Use SHELXL for refinement:
  • Parameter adjustment : Optimize thermal displacement parameters (Uiso) for sulfur and oxygen atoms to mitigate overfitting .
  • Twinned data handling : Apply HKLF5 format for twin refinement (BASF parameter ~0.35) to address pseudo-merohedral twinning .
  • Validation tools : Check R-factor convergence (<5% Δ between R1 and wR2) and Fo/Fc maps for residual electron density .
  • Example : A similar acetamide derivative refined with SHELXL showed R1 = 0.050, wR2 = 0.155 after resolving symmetry conflicts (space group P21/c) .

Q. What strategies are effective for analyzing contradictory bioactivity data across similar acetamide derivatives?

  • Methodological Answer :
  • Comparative SAR studies : Map substituent effects (e.g., 2-methoxyphenyl vs. 4-fluorophenyl) on enzyme inhibition (e.g., IC50 variations from 0.2 μM to >10 μM) .
  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based MTT assays) to confirm activity .
  • Table 2 : Bioactivity comparison of analogs:
CompoundTarget (IC50)Selectivity Index
Analog A (2-methoxy)Kinase X: 0.5 μM12.5
Analog B (4-fluoro)Kinase X: 2.1 μM3.8

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacophore elements of this compound?

  • Methodological Answer :
  • Fragment-based design : Synthesize truncated analogs (e.g., pyridazine-only or acetamide-only fragments) to isolate contributions of heterocyclic vs. aryl groups .
  • Computational docking : Use AutoDock Vina to predict binding poses with targets (e.g., ATP-binding pockets); validate with mutagenesis (Kd shifts >10-fold indicate critical residues) .
  • Pharmacophore mapping : Identify hydrogen-bond acceptors (pyridazine N) and hydrophobic regions (methoxyphenyl) using Schrödinger Phase .

Q. What experimental approaches mitigate degradation during stability studies under varying pH and light conditions?

  • Methodological Answer :
  • Forced degradation : Expose to 0.1M HCl/NaOH (37°C, 24h) or UV light (254 nm, 48h); monitor via LC-MS for hydrolysis (amide bond cleavage) or photodegradation (sulfanyl oxidation) .
  • Stabilizers : Add antioxidants (0.1% BHT) or buffer systems (pH 6.8 phosphate) to reduce thiyl radical formation .

Contradictions and Data Gaps

  • Synthetic yield variability : Some protocols report 85% yields (optimized NaH conditions) , while others achieve ≤70% (unoptimized solvent systems) . Standardizing catalysts (e.g., switching from NaH to K₂CO₃) may improve reproducibility.
  • Bioactivity inconsistencies : Anticancer activity noted in MCF-7 cells (IC50 = 1.8 μM) but not in HT-29 models . Cell-line-specific permeability or efflux mechanisms (e.g., P-gp overexpression) may explain discrepancies.

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